Head-to-Head TPSA and Lipophilicity Comparison vs. 4‑Fluorobenzyl Analog (CAS 1326896‑02‑9)
The target compound exhibits a significantly larger topological polar surface area (TPSA) of 72.9 Ų compared to the 4‑fluorobenzyl analog (CAS 1326896‑02‑9) at 54.5 Ų, a difference of +18.4 Ų that moves it closer to the empirical CNS drug-likeness threshold while maintaining favorable lipophilicity (XLogP3: 3.9 vs. 4.0) [1]. This distinct polarity profile is attributed to the two methoxy oxygen atoms acting as additional hydrogen-bond acceptors (HBA count: 6 vs. 5).
| Evidence Dimension | Topological Polar Surface Area (TPSA) and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 72.9 Ų; XLogP3 = 3.9 |
| Comparator Or Baseline | 6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1326896-02-9): TPSA = 54.5 Ų; XLogP3 = 4.0 |
| Quantified Difference | ΔTPSA = +18.4 Ų; ΔXLogP3 = -0.1 log units |
| Conditions | Computed properties from standardized XLogP3 algorithm; TPSA calculated from SMILES using fragment-based method (kuujia.com database). |
Why This Matters
A higher TPSA while maintaining an XLogP3 below 5 positions the target compound uniquely for CNS programs where balancing passive permeability with solubility and reduced P-glycoprotein efflux is critical, unlike the more hydrophobic fluorobenzyl analog.
- [1] kuujia.com. Cas no 1326883-90-2 (target) and Cas no 1326896-02-9 (comparator). Computed XLogP3 and TPSA values. View Source
